4,4'-Dimethoxydiphenylamine
Overview
Description
4,4’-Dimethoxydiphenylamine, also known as bis(4-methoxyphenyl)amine, is an organic compound with the molecular formula C14H15NO2. It is a derivative of diphenylamine where both phenyl rings are substituted with methoxy groups at the para positions. This compound is known for its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Target of Action
4,4’-Dimethoxydiphenylamine is an aromatic amine
Mode of Action
It is known to neutralize acids in exothermic reactions to form salts plus water . This suggests that it may interact with acidic targets in biological systems, potentially altering their function.
Biochemical Pathways
It is used as a hole transporting material that facilitates efficiency mobility of charges in an electrochemical device . This suggests that it may influence electron transport pathways in biological systems.
Pharmacokinetics
It is soluble in methanol and insoluble in water , which may influence its absorption and distribution in the body
Result of Action
It is used in the synthesis of 4,4’-dimethoxydiphenylamine-substituted 9,9’-bifluorenylidene with a power efficiency of 18% . This suggests that it may have significant effects on molecular structures and cellular processes, particularly those involving electron transport.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,4’-Dimethoxydiphenylamine. For example, its reactivity with acids suggests that pH levels may influence its activity . Additionally, it is air sensitive , indicating that exposure to oxygen may affect its stability and efficacy.
Biochemical Analysis
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
Information on any effects on metabolic flux or metabolite levels is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Dimethoxydiphenylamine can be synthesized through several methods. One common approach involves the reaction of 4-methoxyaniline with 4-methoxybenzaldehyde under acidic conditions to form the corresponding Schiff base, which is then reduced to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of 4,4’-dimethoxydiphenylamine often involves the use of catalytic hydrogenation of the Schiff base intermediate. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dimethoxydiphenylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of electron-donating methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chloromethane can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4,4’-Dimethoxydiphenylamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
4,4’-Dimethoxybenzil: Another compound with methoxy groups at the para positions but with a different core structure.
Bis(4-methoxyphenyl)methanamine: Similar in structure but with a methanamine core instead of a diphenylamine core.
Uniqueness: 4,4’-Dimethoxydiphenylamine is unique due to its specific electron-donating properties and its ability to act as a hole-transporting material in solar cells. Its stability and reactivity make it a valuable compound in various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-methoxy-N-(4-methoxyphenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12/h3-10,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOONNWIINSFBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Record name | 4,4'-DIMETHOXYDIPHENYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20224 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3025093 | |
Record name | 4,4'-Dimethoxydiphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3025093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4,4'-dimethoxydiphenylamine is a fine very light gray to silver-gray crystalline solid. (NTP, 1992) | |
Record name | 4,4'-DIMETHOXYDIPHENYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20224 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | 4,4'-DIMETHOXYDIPHENYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20224 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
101-70-2 | |
Record name | 4,4'-DIMETHOXYDIPHENYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20224 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Bis(4-methoxyphenyl)amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101-70-2 | |
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Record name | 4,4'-Dimethoxydiphenylamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-methoxy-N-(4-methoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 4,4'-Dimethoxydiphenylamine | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-methoxyphenyl)-p-anisidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.699 | |
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Record name | 4,4'-DIMETHOXYDIPHENYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I912MLM9XT | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4,4'-Dimethoxydiphenylamine influence its antioxidant activity?
A: this compound demonstrates antioxidant properties due to the presence of electron-donating methoxy groups on its diphenylamine structure. These groups increase electron density, enhancing the molecule's ability to donate electrons to free radicals, thereby neutralizing them. [] For instance, in the study on lipid oxidation, this compound effectively inhibited the autoxidation of methyl linoleate, showcasing its radical scavenging ability. [] This highlights the structure-activity relationship where electron-donating substituents contribute significantly to the antioxidant activity of diphenylamines.
Q2: Can this compound be used in solar cell applications?
A: Yes, this compound shows promise in the development of Dye-Sensitized Solar Cells (DSSCs). Researchers have successfully incorporated it as a donor moiety in push-pull zinc porphyrin-based dyes. [] These dyes, when integrated into DSSCs, exhibited enhanced light-harvesting efficiency, particularly in the 550 nm range. [] This improved performance can be attributed to the broader absorption spectrum achieved by combining this compound with other chromophores like diketopyrrolopyrrole (DPP), effectively covering a larger portion of the visible spectrum. []
Q3: How does this compound contribute to the performance of perovskite solar cells?
A: this compound serves as a key building block for synthesizing effective hole-transporting materials (HTMs) used in perovskite solar cells. [] Specifically, it is utilized in the creation of KR216, a 9,9'-bifluorenylidene derivative, mimicking the structure of the well-established HTM spiro-OMeTAD. [] When incorporated into perovskite solar cells, KR216 facilitated efficient hole transport, contributing to a remarkable power conversion efficiency of 17.8%. []
Q4: Are there any interesting photophysical properties associated with this compound derivatives?
A: Yes, certain derivatives of this compound exhibit intriguing mechano-responsive luminescence (MRL) properties, specifically mechano-induced thermally activated delayed fluorescence (TADF). [] For example, "Y-shaped" donor-acceptor molecules incorporating this compound as the donor unit have shown a shift from weak blue fluorescence to bright yellow TADF upon grinding. [] This change is attributed to alterations in the dihedral angles of the molecule, influencing the intramolecular charge transfer processes and resulting in high-contrast MRL switching. []
Q5: What analytical techniques are commonly employed to study this compound and its derivatives?
A: Characterizing this compound and its derivatives often involves a combination of techniques. Electronic absorption spectroscopy helps analyze their light absorption characteristics, while fluorescence spectroscopy provides insights into their emission properties. [, ] Electrochemical methods, including cyclic voltammetry, are used to study their redox behavior. [] Computational tools, such as density functional theory (DFT) calculations, are also employed to understand their electronic structures and predict their optical properties. [, ]
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